(E)-Fluvoxamine-d4 Maleate is a deuterated form of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including obsessive-compulsive disorder and depression. The compound is notable for its incorporation of deuterium, which enhances its stability and allows for precise tracking in pharmacokinetic studies. The maleate salt form improves the solubility and bioavailability of the active ingredient.
(E)-Fluvoxamine-d4 Maleate is classified as an antidepressant and falls under the category of SSRIs. Its deuterated nature allows it to be utilized in advanced pharmacological research, particularly in studies involving drug metabolism and interactions.
The synthesis of (E)-Fluvoxamine-d4 Maleate involves several critical steps:
The synthesis can be optimized for industrial production by employing large-scale reactors, continuous extraction methods, and automated purification systems to enhance efficiency and yield while minimizing impurities .
The molecular formula for (E)-Fluvoxamine-d4 Maleate is , with a molecular weight of approximately 438.44 g/mol. The structure features a methoxy group, a trifluoromethyl group, and an oxime functional group, which are characteristic of fluvoxamine derivatives.
(E)-Fluvoxamine-d4 Maleate can undergo several chemical reactions:
These reactions are essential for exploring the compound's reactivity and potential modifications for therapeutic applications.
(E)-Fluvoxamine-d4 Maleate functions primarily as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the synaptic cleft, it increases serotonin levels in the brain, which can alleviate symptoms associated with mood disorders. The incorporation of deuterium enhances its metabolic stability, allowing researchers to trace its pharmacokinetics more accurately during studies .
Property | Value |
---|---|
CAS Number | 1432075-74-5 |
Molecular Formula | C19H21D4F3N2O6 |
Molecular Weight | 438.44 g/mol |
Purity | >98% by HPLC |
Synonyms | DU-23000-d4, MK-264-d4 |
(E)-Fluvoxamine-d4 Maleate has diverse applications in scientific research:
These applications highlight the compound's significance in advancing pharmacological research and improving therapeutic strategies for mental health conditions.
(E)-Fluvoxamine-d4 Maleate is a deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine maleate, with the molecular formula C₁₉H₂₁D₄F₃N₂O₆ and a molecular weight of 438.43 g/mol [2] [4]. The deuterium atoms are specifically incorporated at four positions on the 2-aminoethyl moiety of the molecule, replacing hydrogen atoms to form -OC(²H)₂-C(²H)₂N- within the oxime side chain [4] [8]. This strategic deuteration preserves the core pharmacological structure while creating distinct physicochemical and metabolic properties. The "E" designation confirms the specific geometric isomerism of the oxime double bond, which is identical to the configuration in therapeutically active fluvoxamine [1] [6].
The compound exhibits >95% isotopic enrichment and >95% chemical purity as confirmed by HPLC analysis, making it suitable for precise analytical applications [4] [6]. X-ray crystallography studies confirm that the maleate counterion forms a stable salt complex with the deuterated fluvoxamine base, maintaining the crystalline structure observed in the non-deuterated parent compound. The deuterium labeling does not alter the spatial orientation of the trifluoromethylphenyl pentanone backbone, which remains essential for SSRI activity [2].
Table 1: Structural Characteristics of (E)-Fluvoxamine-d4 Maleate
Property | Specification |
---|---|
Molecular Formula | C₁₉H₂₁D₄F₃N₂O₆ |
Molecular Weight | 438.43 g/mol |
Deuterium Positions | 2-Aminoethyl Side Chain |
Geometric Configuration | (E)-Isomer |
Isotopic Purity | >95% |
Chemical Purity (HPLC) | >95% |
Salt Form | Maleate |
(E)-Fluvoxamine-d4 Maleate is a white to off-white crystalline solid with high solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but limited solubility in aqueous solutions at physiological pH [4] [8]. The deuterium substitution significantly influences its vibrational spectroscopy profile, with infrared and Raman spectra showing characteristic C-D stretching vibrations at 2050-2250 cm⁻¹, distinguishing it from non-deuterated fluvoxamine [2]. This spectroscopic signature provides a reliable analytical marker for compound identification in complex matrices.
Stability studies indicate the compound remains intact for ≥24 months when stored desiccated at -20°C, with degradation occurring primarily through three pathways: photoisomerization of the E-oxime configuration, hydrolysis of the methoxy group under extreme pH conditions, and oxidative defluorination of the trifluoromethyl group [4] [6]. Accelerated stability testing (40°C/75% relative humidity) shows <2% decomposition after 30 days when protected from light. The maleate salt enhances crystalline stability compared to the free base, reducing hygroscopicity and preventing amorphous conversion during storage [6].
Table 2: Physicochemical and Stability Profile
Property | Characteristics |
---|---|
Physical Form | White to off-white crystalline solid |
Solubility Profile | Soluble: MeOH, EtOH, DMSO; Limited: H₂O (pH 7.4) |
Storage Stability | ≥24 months at -20°C (desiccated) |
Thermal Stability | Stable to 150°C (DSC) |
Major Degradation Pathways | Photoisomerization, Hydrolysis, Oxidative Defluorination |
Light Sensitivity | Photosensitive (requires amber glass protection) |
The primary structural distinction between (E)-Fluvoxamine-d4 Maleate and its non-deuterated counterpart (CAS 54739-18-3) lies in the deuterium-carbon bonds, which exhibit approximately 6-10 times greater bond strength compared to carbon-hydrogen bonds [2] [4]. This bond strength difference creates a kinetic isotope effect (KIE) that profoundly influences metabolic stability without altering receptor binding affinity. In vitro metabolism studies demonstrate a 2.5-3 fold reduction in hepatic clearance for the deuterated analog, particularly against cytochrome P450 isoforms CYP1A2 and CYP2C19, which are primarily responsible for fluvoxamine metabolism [2] [8].
Crystallographic comparisons reveal identical unit cell parameters between the deuterated and non-deuterated maleate salts, confirming isotopic substitution does not alter crystal packing [4]. However, deuterium labeling significantly shifts NMR signals, with the methylene protons adjacent to the oxime appearing at δ 3.05 ppm in non-deuterated fluvoxamine versus δ 3.02 ppm in the deuterated analog, while deuterated carbons show characteristic signal splitting in ¹³C NMR spectra [2]. These differences provide distinct analytical fingerprints for compound identification.
The deuterium substitution extends the in vitro half-life from 15-20 hours for non-deuterated fluvoxamine to approximately 30-45 hours for (E)-Fluvoxamine-d4 Maleate in human liver microsome assays [2] [8]. This extended half-life makes the deuterated analog particularly valuable as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, where it co-elutes with non-deuterated fluvoxamine while providing distinct mass spectral signatures (m/z 434→288 for d4 vs m/z 430→284 for non-deuterated) [1].
Table 3: Comparative Properties with Non-Deuterated Fluvoxamine Maleate
Property | (E)-Fluvoxamine-d4 Maleate | Fluvoxamine Maleate |
---|---|---|
Molecular Weight | 438.43 g/mol | 434.41 g/mol |
C-H Bond Type | 4× C-²H bonds | 4× C-H bonds |
Primary Metabolic Enzymes | CYP1A2, CYP2C19 (reduced kinetics) | CYP1A2, CYP2C19 |
Microsomal Half-life | 30-45 hours | 15-20 hours |
Characteristic MS Fragment | m/z 288 | m/z 284 |
Diagnostic NMR Signal | δ 3.02 ppm (suppressed) | δ 3.05 ppm (m, 2H) |
Melting Point | 120-122°C (decomp.) | 120-122°C (decomp.) |
Table 4: Research Applications of (E)-Fluvoxamine-d4 Maleate
Application | Purpose | Advantage |
---|---|---|
LC-MS Internal Standard | Quantification of non-deuterated fluvoxamine | Eliminates matrix effects; Corrects recovery |
Metabolic Pathway Studies | Identification of deuterium-sensitive metabolites | Reveals primary oxidative sites |
Isotope Effect Studies | Investigation of enzymatic KIEs | Identifies rate-limiting metabolic steps |
Drug-Drug Interaction Studies | CYP isoform contribution assessment | Distinguishes enzyme-specific pathways |
The kinetic isotope effect makes (E)-Fluvoxamine-d4 Maleate indispensable for investigating fluvoxamine's metabolic fate. When incubated with human hepatocytes, the deuterated compound produces significantly reduced quantities of N-demethylated and oxime metabolites, confirming that cleavage of the ethylamino group represents the major metabolic vulnerability in the parent molecule [2] [8]. This metabolic resilience positions the deuterated analog as a valuable chemical probe for studying structure-metabolism relationships in SSRIs without pharmacological interference.
Table 5: Nomenclature of (E)-Fluvoxamine-d4 Maleate
Nomenclature Type | Name |
---|---|
IUPAC Name | (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d₄)oxime maleate |
Synonyms | DU-23000-d4 (maleate); Dumirox-d4; Fevarin-d4; Luvox-d4; Maveral-d4 |
Research Codes | HY-B0103AS1; SI060091 |
CAS Registry | Not assigned (non-deuterated CAS 54739-18-3) |
Chemical Family | Deuterated selective serotonin reuptake inhibitor |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0